Product packaging for 8-Chloroquinazoline-2,4-diamine(Cat. No.:CAS No. 915402-33-4)

8-Chloroquinazoline-2,4-diamine

Cat. No.: B1644231
CAS No.: 915402-33-4
M. Wt: 194.62 g/mol
InChI Key: IFLLNPSMZSCYOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloroquinazoline-2,4-diamine is a functionalized quinazoline derivative of significant interest in medicinal chemistry and pharmaceutical research. It serves as a key chemical scaffold for developing novel therapeutic agents. Quinazoline derivatives, particularly the 2,4-diaminoquinazoline core, are extensively investigated as potent inhibitors of the enzyme dihydrofolate reductase (DHFR) . DHFR is a crucial enzyme in the folate biosynthesis pathway, making it a validated drug target for diseases like malaria. Research on structurally similar 6-chloro and 5-chloro analogues of 2,4-diaminoquinazoline has demonstrated high in vitro activity against Plasmodium falciparum , the parasite responsible for malaria, with some compounds showing IC50 values in the low nanomolar range . The activity of these compounds is potentiated by dihydropteroate synthase (DHPS) inhibitors like dapsone, confirming their antifolate mechanism of action and highlighting their potential in synergistic drug combinations to overcome drug resistance . As a building block in organic synthesis, the 8-chloroquinazoline core allows for further functionalization via cross-coupling reactions and nucleophilic substitutions, enabling researchers to explore a diverse chemical space . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN4 B1644231 8-Chloroquinazoline-2,4-diamine CAS No. 915402-33-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

915402-33-4

Molecular Formula

C8H7ClN4

Molecular Weight

194.62 g/mol

IUPAC Name

8-chloroquinazoline-2,4-diamine

InChI

InChI=1S/C8H7ClN4/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H,(H4,10,11,12,13)

InChI Key

IFLLNPSMZSCYOH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N=C(N=C2N)N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(N=C2N)N

Origin of Product

United States

Synthetic Methodologies for 8 Chloroquinazoline 2,4 Diamine and Its Derivatives

Established Synthetic Pathways for Quinazoline-2,4-diamines

The synthesis of the quinazoline-2,4-diamine (B158780) core can be achieved through several well-established routes, primarily involving the construction of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative.

Amination Reactions of Chloroquinazoline Precursors

A common and versatile method for the synthesis of quinazoline-2,4-diamines involves the sequential amination of a 2,4-dichloroquinazoline (B46505) precursor. This precursor, in the case of the target molecule, would be 2,4,8-trichloroquinazoline. The reactivity of the chlorine atoms at positions 2 and 4 of the quinazoline (B50416) ring differs, allowing for a stepwise and selective substitution.

The general synthetic sequence begins with a substituted anthranilic acid, which is cyclized with urea (B33335) to form the corresponding quinazoline-2,4-dione. acs.orgnih.gov This dione (B5365651) is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 2,4-dichloroquinazoline. acs.orgnih.gov Subsequent reaction with an amine selectively substitutes the chlorine at the more reactive C4 position, followed by substitution at the C2 position, often requiring more forcing conditions. acs.orgnih.gov

StepReactantsReagentsProductReference
13-Chloroanthranilic acidUrea8-Chloroquinazoline-2,4(1H,3H)-dione acs.orgnih.gov
28-Chloroquinazoline-2,4(1H,3H)-dionePOCl₃2,4,8-Trichloroquinazoline acs.orgnih.gov
32,4,8-TrichloroquinazolineAmine (e.g., NH₃)4-Amino-2,8-dichloroquinazoline acs.orgnih.gov
44-Amino-2,8-dichloroquinazolineAmine (e.g., NH₃)8-Chloroquinazoline-2,4-diamine acs.orgnih.gov

Cyclization Approaches from Aromatic Nitriles and Anthranilic Acid Derivatives

An alternative and more direct approach to quinazoline-2,4-diamines is the cyclization of an appropriately substituted aromatic nitrile with a guanidine (B92328) derivative. For the synthesis of this compound, this would involve the reaction of 2-amino-3-chlorobenzonitrile (B1280245) with guanidine. This method offers the advantage of directly installing the 2- and 4-amino groups in a single step.

The reaction of 2-aminobenzonitriles with guanidine is a known method for the preparation of 2,4-diaminoquinazolines. fao.org This condensation reaction is a powerful tool for the construction of the quinazoline core.

Targeted Derivatization Methods for Functionalized Analogs

Once the this compound scaffold is obtained, it can be further functionalized to generate a library of analogs with diverse substitution patterns.

N-Substitution Methodologies at the 2- and 4-Amino Positions

The amino groups at the C2 and C4 positions of this compound are nucleophilic and can be readily substituted through various reactions, including alkylation, acylation, and sulfonylation.

N-Alkylation and N-Arylation: The amino groups can be alkylated using alkyl halides or arylated through cross-coupling reactions. uw.edunih.gov Palladium-catalyzed N-arylation reactions, for instance, are widely used to introduce aryl groups onto the amino substituents. nih.gov The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines has been reported, highlighting the feasibility of modifying these positions. acs.orgnih.govnih.gov

N-Acylation: The amino groups can be acylated using acyl chlorides or anhydrides to form the corresponding amides. The regioselectivity of acylation can be influenced by the reaction conditions and the nature of the acylating agent. fao.org

N-Sulfonylation: Reaction with sulfonyl chlorides provides the corresponding sulfonamides, which are important functional groups in medicinal chemistry. princeton.educbijournal.com

Ring-Substitution Strategies on the Quinazoline Core (e.g., Halogenation)

While the target molecule already possesses a chlorine atom at the 8-position, further substitution on the benzene ring of the quinazoline core can be achieved. Halogenation reactions, for instance, can introduce additional halogen atoms at available positions. The reactivity of the C-halogen bond in subsequent cross-coupling reactions often follows the order C-I > C-Br >> C-Cl, allowing for selective functionalization. mdpi.com

The synthesis of N²,N⁴-disubstituted quinazoline-2,4-diamines with additional halide or alkyl substituents at the 6-position has been shown to be effective. nih.gov This demonstrates that the quinazoline ring can be further modified even after the establishment of the diamino substitution pattern.

Advanced Synthetic Techniques in Quinazoline Chemistry

Modern synthetic methodologies have been increasingly applied to the synthesis of quinazolines to improve efficiency, yield, and environmental friendliness.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. tubitak.gov.trsci-hub.catnih.govrsc.orgresearchgate.net Microwave-assisted synthesis has been successfully employed for the preparation of various quinazoline derivatives, including the cyclization steps and subsequent functionalizations. tubitak.gov.trnih.gov

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex organic molecules. These methods are extensively used for the N-arylation of aminoquinazolines and for the formation of carbon-carbon bonds on the quinazoline core. cmu.edunih.govnih.govcapes.gov.br The use of specific ligands can enhance the efficiency and selectivity of these transformations. cmu.edunih.gov

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the derivatization of halogenated quinazoline cores. researchgate.net The reactivity of the carbon-halogen bond in these reactions generally follows the order C-I > C-Br >> C-Cl, which allows for selective functionalization of polyhalogenated quinazolines. mdpi.com

Among these methods, the Sonogashira coupling is a prominent reaction for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It has been effectively applied to halogenated quinazoline intermediates to introduce alkynyl substituents, which are valuable for extending the molecular framework.

For instance, research has demonstrated the successful Sonogashira cross-coupling of a 2,4-diamino-6-iodoquinazoline derivative with methyl 4-ethynylbenzoate. The reaction was catalyzed by a palladium(II) acetate-tris(2-tolyl)phosphine and copper(I) iodide system in the presence of triethylamine (B128534) (NEt3) in dimethylformamide (DMF). This specific reaction proceeded at 60 °C over 24 hours to afford the corresponding 6-alkynylated quinazoline derivative in a high yield of 95%. mdpi.comnih.gov This example highlights the utility of the Sonogashira reaction in selectively functionalizing the quinazoline ring at a specific position, dictated by the more reactive halogen substituent. nih.gov

The regioselectivity of such couplings is a key consideration. In dihalogenated quinolines, for example, the coupling reaction preferentially occurs at the site of the more reactive halide, such as iodine over bromine or chlorine. libretexts.org Similarly, for 2-aryl-6,8-dibromo-4-chloroquinazolines, Sonogashira coupling with terminal acetylenes results in the exclusive replacement of the chlorine atom at the C-4 position, attributed to the increased reactivity of this position due to the α-nitrogen effect. nih.gov

Table 1: Example of Sonogashira Coupling with a Quinazoline Derivative mdpi.com

SubstrateReagentCatalyst SystemSolvent/BaseConditionsProductYield
2,4-Diamino-6-iodoquinazolineMethyl 4-ethynylbenzoatePd(OAc)₂, tris(2-tolyl)phosphine, CuIDMF / NEt₃60 °C, 24 h6-Alkynyl-2,4-diaminoquinazoline derivative95%

Multi-Component Reactions for Quinazoline Scaffold Assembly

Multi-component reactions (MCRs) offer a highly efficient pathway for synthesizing complex molecular architectures from three or more starting materials in a single, one-pot operation. nih.govnih.gov This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate diverse molecular libraries. nih.gov MCRs are particularly well-suited for the construction of the fundamental quinazoline and quinazolinone skeletons.

One notable MCR strategy for assembling polycyclic quinazolinone derivatives involves an Ugi four-component reaction (Ugi-4CR). nih.govacs.org In a two-step protocol, this reaction can be performed using components such as o-bromobenzoic acids, o-cyanobenzaldehydes, various isocyanides, and ammonia (B1221849). The intermediate product from the Ugi-4CR is then subjected to a palladium-catalyzed intramolecular N-arylation (cyclization) to form the final polycyclic quinazolinone structure. nih.govacs.org This method demonstrates the power of combining MCRs with subsequent cyclization reactions to build complex heterocyclic systems.

Other MCRs for quinazoline synthesis have been developed using different catalytic systems. For example, copper-catalyzed one-pot MCRs can produce quinazoline derivatives from the reaction of o-bromo aromatic ketones, aldehydes, and ammonia water, using air as a green oxidant. mdpi.com These reactions showcase the versatility of MCRs in accommodating a wide range of substrates and functional groups to yield substituted quinazolines. mdpi.com

Table 2: Generalized Scheme for Ugi-4CR in Polycyclic Quinazolinone Synthesis nih.govacs.org

Reaction TypeComponentsIntermediateCyclization StepFinal Scaffold
Ugi Four-Component Reaction (Ugi-4CR)1. o-Bromobenzoic acid2. o-Cyanobenzaldehyde3. Isocyanide4. AmmoniaUgi AdductPalladium-Catalyzed Intramolecular AnnulationPolycyclic Quinazolinone

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 8 Chloroquinazoline 2,4 Diamine Analogs

Positional Chloro-Substitution Effects on Biological Activity (e.g., 8-Chloro vs. 7-Chloro vs. 6-Chloro)

The position of a chloro substituent on the quinazoline (B50416) ring significantly modulates the biological activity of the compound. Generally, the introduction of a chlorine atom can enhance the intrinsic biological activity of a molecule. eurochlor.org

Theoretical considerations of electrophilic substitution on the quinazoline ring suggest a reactivity order of 8 > 6 > 5 > 7 > 4 > 2. nih.govscispace.com This inherent reactivity can influence the ease of synthesis and the resulting electronic properties of the chloro-substituted analogs.

In the context of antiplasmodial activity against Plasmodium falciparum, a study of 4-aminoquinoline (B48711) derivatives (a related heterocyclic system) revealed that electron-withdrawing groups at the 7-position were crucial for activity. nih.gov While this is a different parent scaffold, it highlights the importance of the electronic effects of substituents on the aromatic ring. For instance, in the case of bactericidal phenylsulfanilides, a chlorine atom in the meta-position (corresponding to the 6- or 8-position on the quinazoline ring) leads to a fourfold increase in the inhibition of acetylcholine (B1216132) esterase, demonstrating a significant structural factor beyond simple lipophilicity or acidity changes. eurochlor.org

Furthermore, research on 4-anilinoquinazolines as anticancer agents has shown that substitutions at the 6- and 7-positions can be critical. The insertion of electron-donating groups at these positions has been found to increase the cytotoxic activity of the compounds. nih.gov Conversely, other studies on 4-anilinoquinazolines indicated that derivatives with an alkyl-thiobenzothiazole side chain at the 6-position and an electron-withdrawing group on the 4-aniline ring exhibited better biological activities. nih.gov

Impact of N2 and N4 Substituents on Pharmacological Profiles

Substitutions at the N2 and N4 positions of the quinazoline-2,4-diamine (B158780) core are pivotal in defining the pharmacological characteristics of the resulting analogs. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines have been synthesized and shown to possess antibacterial activity against multidrug-resistant Staphylococcus aureus, with some compounds exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range and favorable physicochemical properties. acs.org

Influence of Aryl/Alkyl/Vinyl Moieties

The nature of the substituent at the N2 and N4 positions, whether it be an aryl, alkyl, or vinyl group, significantly impacts the biological activity.

Aryl Groups: The presence of a phenyl ring at the C-2 position of quinazoline has been shown to be vital for forming hydrogen bonds with enzymes, thereby enhancing interaction and binding. nih.gov For instance, in a series of 2-substituted quinazolin-4(3H)-ones, phenyl-substituted compounds displayed moderate inhibitory effects on cancer cell growth, while naphthyl-substituted analogs were unfavorable for cytotoxic activity. nih.gov

Alkyl Groups: Studies on PARP inhibitors with a pyridazino-quinazolin-3-one structure revealed that small alkyl groups at the N1 position were more tolerated than bulky groups. nih.gov In another study on 2-substituted quinazolin-4(3H)-ones, increasing the side chain length from two to three carbons at the N2 position diminished antiproliferative activity. nih.gov

Vinyl Groups: Some research has explored the incorporation of vinyl groups. For example, a series of 2-[(E)-2-furan-2-yl-vinyl]-quinazolin-4(3H)-ones were synthesized and showed antimicrobial and anti-inflammatory effects. nih.gov

Role of Phenethylamine-Based Substitutions

Phenethylamine (B48288) and its derivatives are structurally similar to many psychotropic and addictive substances. nih.gov Incorporating phenethylamine-based moieties into the quinazoline scaffold can lead to compounds with specific pharmacological profiles. For example, a series of novel β-lactam derivatives synthesized from substituted phenethylamines exhibited antimicrobial and anticancer properties. nih.gov Studies on β-phenethylamine derivatives have shown that the structure of the aromatic group and the length of the alkyl group attached to the amine are critical for their ability to inhibit dopamine (B1211576) reuptake. nih.gov While direct studies on 8-chloroquinazoline-2,4-diamine with phenethylamine substitutions were not found, the known bioactivity of phenethylamines suggests this would be a promising area for developing neurologically active agents.

Significance of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents at the N2 and N4 positions play a crucial role in the activity of quinazoline derivatives.

Electron-Donating Groups (EDGs): The introduction of an electron-donating group can enhance the hole transport properties in certain molecular complexes. researchgate.net In the context of PARP inhibitors, electron-donating groups were found to increase activity more than electron-withdrawing groups. nih.gov EDGs, such as oxygen or nitrogen atoms with lone pairs, can stabilize intermediates through resonance. youtube.com

Electron-Withdrawing Groups (EWGs): Conversely, the attachment of electron-withdrawing groups can also be beneficial. In some antibacterial quinazolinone hybrids, derivatives with electron-withdrawing substituents like halogens and nitro groups showed better to moderate activity. nih.gov For antiplasmodial 4-aminoquinolines, electron-withdrawing groups at the 7-position were shown to lower the pKa of the quinoline (B57606) nitrogen, which was correlated with activity. nih.gov

The strategic placement of EDGs and EWGs allows for the fine-tuning of the electronic and optoelectronic properties of the molecule, which can impact its interaction with biological targets. researchgate.net

Correlation of Molecular Features with Specific Biological Target Interactions

The molecular features of this compound and its analogs are directly linked to their interactions with specific biological targets. The quinazoline scaffold is a key component of many compounds that target enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase and dihydrofolate reductase (DHFR). nih.govnih.gov

For EGFR inhibitors, the 4-anilino-quinazoline moiety is a privileged scaffold. nih.gov The nitrogen atoms at positions 1 and 3 of the quinazoline ring are crucial for forming hydrogen bonds with key amino acid residues in the ATP binding pocket of the kinase, such as methionine and threonine residues. nih.gov Molecular docking studies of some quinazoline derivatives have shown interactions with amino acids like Ser59 and Glu30 in the DHFR binding region. nih.gov

In the case of NF-κB inhibitors, a study on (4-phenylamino)quinazoline alkylthiourea derivatives aimed to reduce binding to the EGFR kinase ATP pocket while maintaining NF-κB inhibitory activity. nih.gov This was achieved by modifying substituents on the phenyl ring, demonstrating that subtle changes in molecular features can alter target selectivity. nih.gov

The table below summarizes the inhibitory activities of some quinazoline derivatives against various targets.

Compound ClassTargetKey Structural Features for Activity
4-Anilino-quinazolinesEGFR/HER2Optimal four-carbon linker for dual inhibitory activity. nih.gov
Pyridazino-quinazolin-3-onesPARPElectron-donating groups increase activity. Small alkyl or aromatic groups at N1 are tolerated. nih.gov
2-Pyridyl-4-substituted-quinazolinesBCRPMeta and para substituents on the 4-position aniline (B41778) ring and C-2 position pyridyl ring are preferred. nih.gov
Imidazo[1,2-a]quinoxalineIKKβBinds to an allosteric site on the catalytic subunit. nih.gov

Computational Approaches to SAR/SPR Elucidation

Computational methods are increasingly used to understand the SAR and SPR of quinazoline derivatives, accelerating the drug discovery process. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights into the relationship between a compound's structure and its biological activity. nih.gov

QSAR studies develop mathematical models that correlate molecular descriptors (physicochemical properties) with biological activity. nih.gov For example, a QSAR study on quinazoline derivatives as cytotoxic agents against a breast cancer cell line identified constitutional, functional, chemical, and charge descriptors as significant parameters for predicting anticancer activity. nih.gov Another QSAR model for antimalarial quinazolines revealed that molecular weight, electrostatic, and steric field descriptors were significantly correlated with activity. researchgate.net

Molecular docking is used to predict the binding mode of a ligand with its target protein. nih.gov This technique was employed to study the interaction of EGFR inhibitors with the EGFR receptor, revealing key hydrogen bond and hydrophobic interactions. nih.gov Similarly, induced-fit molecular docking has been used to design new quinazolinone-based hybrids targeting the HIV-1 capsid protein. umn.edu

These computational approaches not only help in understanding the mechanism of action of existing compounds but also guide the design of new, more potent, and selective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By quantifying physicochemical properties, known as molecular descriptors, QSAR models can predict the activity of novel compounds, thereby guiding the synthesis of more potent and selective analogs. nih.gov

In the context of quinazoline derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anticancer and antimalarial effects. nih.govnih.gov While specific QSAR models for this compound analogs are not extensively detailed in the available literature, studies on related quinazoline scaffolds provide valuable insights into the descriptors that likely govern their activity.

A QSAR study on a series of 2,4-diamino-6-quinazoline sulfonamides as antimalarial agents revealed the importance of electronic parameters. The study utilized the energy of the highest occupied molecular orbital (EH), the energy of the lowest unoccupied molecular orbital (EL), and charge density (CD) to build a predictive model. The inclusion of an indicator parameter (Ip), representing the presence or absence of a specific substituent, significantly improved the correlation, highlighting the importance of particular substitutions for activity. nih.gov

For quinazoline derivatives acting as cytotoxic agents against breast cancer cell lines, QSAR models have been developed to correlate structural features with their anti-proliferative activity. nih.gov These models often employ a variety of descriptors, including topological, quantum-chemical, and physicochemical parameters, to understand the structure-activity landscape. nih.gov

To illustrate the application of QSAR, consider a hypothetical model for a series of quinazoline analogs. The model's predictive power is assessed by statistical parameters such as the coefficient of determination (R²), which indicates how well the model explains the variance in the observed activity.

Table 1: Illustrative QSAR Model for Quinazoline Analogs

DescriptorCoefficientContribution to Activity
LogP 0.45A positive coefficient suggests that increased lipophilicity is favorable for activity.
Molecular Weight -0.12A negative coefficient indicates that smaller, less bulky molecules may be more active.
Hydrogen Bond Donors -0.25A negative value suggests that a lower number of hydrogen bond donors is preferred for higher activity.
Aromatic Ring Count 0.30A positive coefficient implies that the presence of additional aromatic rings enhances biological activity.

This table is for illustrative purposes and does not represent a specific QSAR model for this compound.

The development of robust QSAR models for this compound would require a dataset of analogs with experimentally determined biological activities. By calculating a wide range of molecular descriptors and employing statistical methods, it would be possible to identify the key structural features that modulate their therapeutic potential.

Molecular Fingerprint-Based Activity Prediction

Molecular fingerprints are representations of a molecule's structure, typically as a binary string (a series of 0s and 1s) or a count of specific features. nih.gov These fingerprints encode information about the presence or absence of various structural fragments, functional groups, and topological characteristics. nih.gov Machine learning algorithms can be trained on datasets of molecules with known activities, using their fingerprints as input, to predict the activity of new, untested compounds. nih.gov This approach is particularly useful for screening large virtual libraries of compounds to identify potential hits for further investigation.

Several types of molecular fingerprints are commonly used in drug discovery, including:

MACCS Keys: A set of 166 predefined structural keys.

Extended-Connectivity Fingerprints (ECFP): Circular fingerprints that capture the local atomic environment of each atom in a molecule. nih.gov

Functional-Class Fingerprints (FCFP): Similar to ECFP but based on the roles of atoms in functional groups.

The process of molecular fingerprint-based activity prediction involves several steps:

Data Collection: A dataset of molecules with known biological activities is assembled.

Fingerprint Generation: Molecular fingerprints are calculated for all molecules in the dataset.

Model Training: A machine learning model, such as a random forest or a neural network, is trained using the fingerprints as input and the biological activities as the output. nih.gov

Model Validation: The predictive performance of the model is evaluated on a separate test set of molecules that were not used during training.

Prediction: The validated model is then used to predict the activity of new compounds.

Studies on various classes of compounds have demonstrated the power of molecular fingerprints in predicting a wide range of biological activities, including antimicrobial and anticancer effects. nih.gov For instance, machine learning models integrating multiple fingerprint types have shown superior performance in predicting the antimicrobial efficacy of molecules. nih.gov

Table 2: Illustrative Performance of Molecular Fingerprint-Based Models

Fingerprint TypeMachine Learning ModelAccuracy (%)
ECFP4 Random Forest85
MACCS Keys Support Vector Machine82
Combined ECFP4 & MACCS Deep Neural Network90

This table is for illustrative purposes and does not represent specific models for this compound.

For this compound analogs, a molecular fingerprint-based approach could be employed to screen for compounds with desired biological profiles. By generating fingerprints for a virtual library of analogs and using a trained machine learning model, researchers could prioritize the synthesis and testing of compounds with the highest predicted activity, thereby accelerating the drug discovery process. The success of such an approach would depend on the availability of a high-quality training dataset of structurally similar compounds with known activities.

Mechanistic Elucidation of 8 Chloroquinazoline 2,4 Diamine S Biological Actions

Enzyme Inhibition Kinetics and Binding Modes

The inhibitory action of quinazoline (B50416) derivatives against various enzymes is a cornerstone of their therapeutic potential. The nature of this inhibition, whether competitive or non-competitive, and the specific binding interactions are crucial determinants of their potency and selectivity.

Competitive inhibition is a form of enzyme inhibition where an inhibitor molecule, which structurally resembles the enzyme's natural substrate, binds to the active site and prevents the substrate from binding. wikipedia.orgkhanacademy.org This type of inhibition can be overcome by increasing the concentration of the substrate. wikipedia.org In the context of quinazoline derivatives, several studies have highlighted competitive inhibition as a key mechanism of action.

For instance, methotrexate, a well-known antifolate drug, acts as a competitive inhibitor of dihydrofolate reductase (DHFR). libretexts.org It competes with the natural substrate, folate, for the active site of the enzyme, thereby hindering the synthesis of nucleotides essential for cell growth and division. libretexts.org Similarly, certain 2,4-diamino-6,7-dimethoxyquinazoline (B29095) derivatives have been identified as potent competitive antagonists of the alpha-1 adrenoceptor-mediated vasoconstrictor action of norepinephrine. nih.gov The binding of these inhibitors to the active site is often stabilized by specific interactions, such as hydrogen bonding, which enhances their inhibitory potency. semanticscholar.org

The study of competitive inhibition provides valuable insights into the structure-activity relationships of inhibitors and the topology of enzyme active sites, guiding the design of more effective and selective therapeutic agents. libretexts.org

The versatility of the quinazoline scaffold allows for its interaction with a wide array of enzymatic targets, leading to a broad spectrum of biological activities.

Dihydrofolate Reductase (DHFR): Several 2,4-diaminoquinazoline derivatives have been shown to be potent inhibitors of DHFR from various sources, including bacteria, protozoa, and mammals. nih.govnih.gov For example, N2,N4-disubstituted quinazoline-2,4-diamines are effective against DHFR from methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Trimetrexate, a quinazoline-based antifolate, is another well-characterized DHFR inhibitor. semanticscholar.orgnih.govnih.gov The inhibition of DHFR disrupts the folic acid metabolism, which is essential for the synthesis of purines and pyrimidines, thereby halting cell proliferation.

Cholinesterases: While specific data on 8-chloroquinazoline-2,4-diamine is limited, the broader class of quinazoline derivatives has been explored for cholinesterase inhibition, which is relevant for the treatment of Alzheimer's disease.

Tyrosine Kinases: Quinazoline derivatives are well-established as inhibitors of various tyrosine kinases, which are crucial enzymes in cellular signaling pathways that regulate cell growth, differentiation, and survival. semanticscholar.orgnih.govresearchgate.net They often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. researchgate.net Specific tyrosine kinases targeted by quinazoline-based inhibitors include:

Epidermal Growth Factor Receptor (EGFR): Gefitinib and erlotinib (B232) are FDA-approved EGFR inhibitors with a 4-anilinoquinazoline (B1210976) core, used in the treatment of certain cancers. semanticscholar.orgnih.govmdpi.com

Vascular Endothelial Growth Factor Receptor (VEGFR): Vandetanib, another 4-anilinoquinazoline derivative, is a potent inhibitor of VEGFR and is used to treat thyroid cancer. mdpi.com

Platelet-Derived Growth Factor Receptor (PDGFR): 4-Anilinoquinazolines have also been investigated as inhibitors of PDGFR-β. nih.gov

Phosphodiesterase-5 (PDE5): A series of N2,N4-diaminoquinazoline analogs have been designed and evaluated as inhibitors of phosphodiesterase type 5 (PDE5). nih.gov One of the most active compounds in this series demonstrated an IC50 value of 0.072 µM and exhibited selectivity over PDE6. nih.gov Inhibition of PDE5 leads to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. mdpi.commdpi.com

Histone Deacetylase (HDAC): Quinazoline-based compounds have been developed as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in epigenetic regulation. nih.govmdpi.com For instance, quinazolin-2,4-dione-based hydroxamic acids have been synthesized as selective and competitive inhibitors of HDAC6. nih.gov Some benzothiazine-imines, which are structurally related to quinazolines, have been identified as covalent inhibitors of HDAC8. nih.gov

PI3K (Phosphoinositide 3-kinase): Idelalisib, a quinazolin-4(3H)-one derivative, is an inhibitor of phosphoinositide-3 kinase (PI3K) and is used in the treatment of certain hematological malignancies. mdpi.com

PARP-1 and PARP-2 (Poly(ADP-ribose) polymerase): Several quinazolinone derivatives have been developed as potent inhibitors of PARP-1 and PARP-2, enzymes involved in DNA repair. researchgate.netnih.govrsc.org For example, 8-Chloroquinazolin-4-ol has been identified as a PARP-1 inhibitor with an IC50 of 5.65 μM. medchemexpress.com Some quinazolinone-based compounds have shown inhibitory activity against PARP-1 comparable to the reference drug Olaparib. rsc.org The inhibition of PARP is a promising strategy for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways. mdpi.com

Aurora A/B: A quinazoline-based multi-kinase inhibitor, BPR1K871, has demonstrated potent inhibition of Aurora A and Aurora B kinases, in addition to FLT3. nih.govoncotarget.com This compound exhibited excellent in vivo efficacy in various cancer models. nih.gov

Table 1: Enzyme Inhibition by Quinazoline Derivatives

Receptor Modulation and Signaling Pathway Interference

Beyond direct enzyme inhibition, quinazoline derivatives can also exert their biological effects by modulating the function of specific receptors and interfering with intracellular signaling cascades.

Certain 2,4-diamino-6,7-dimethoxyquinazoline derivatives are potent and selective antagonists of alpha-1 adrenoceptors. nih.gov These compounds exhibit high binding affinity for these receptors, often in the nanomolar range, and demonstrate a competitive mode of antagonism against the vasoconstrictor effects of norepinephrine. nih.gov This alpha-1 adrenergic blockade leads to vasodilation and a subsequent reduction in blood pressure, highlighting their potential as antihypertensive agents. In contrast, these compounds show negligible activity at alpha-2 adrenoceptors. nih.govnih.gov

The inhibition of phosphodiesterase 5 (PDE5) by quinazoline derivatives leads to the potentiation of the soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. nih.govmdpi.com By preventing the degradation of cGMP, these compounds amplify the downstream effects of nitric oxide (NO), which activates sGC to produce cGMP. mdpi.com This pathway is crucial for smooth muscle relaxation and vasodilation.

While direct evidence for this compound is not available, the modulation of potassium channels is a known mechanism for some cardiovascular drugs. The opening of potassium channels, such as the large-conductance calcium-activated potassium (KCa) channels, can lead to hyperpolarization of the cell membrane and subsequent relaxation of smooth muscle. Further research is needed to explore the potential effects of this compound and its analogs on these ion channels.

Table 2: Receptor and Signaling Pathway Modulation by Quinazoline Derivatives

Compound Names Mentioned in the Article

Inhibition of Extracellular Calcium Influx via Receptor-Operated Channels

Intracellular calcium (Ca2+) is a ubiquitous second messenger that governs a multitude of cellular processes, including proliferation, differentiation, and apoptosis. The influx of extracellular Ca2+ is tightly regulated by various channels, including receptor-operated channels (ROCs). These channels are activated upon the binding of a ligand to a plasma membrane receptor, leading to an increase in intracellular Ca2+ concentration.

Currently, there is a lack of specific research data directly implicating this compound in the inhibition of extracellular calcium influx through receptor-operated channels. The scientific literature available does not provide evidence for the direct interaction of this compound with ROCs. Therefore, a definitive statement on its role in this specific mechanistic pathway cannot be made at this time. Further investigation is required to explore the potential effects of this compound on calcium signaling and its various components.

EGFR-PI3K Signaling Pathway Modulation

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. nih.gov Hyperactivation of the EGFR signaling pathway is a common feature in many types of cancer, making it an attractive target for therapeutic intervention. nih.govnih.gov The quinazoline scaffold has been identified as a privileged structure for the development of EGFR inhibitors. nih.gov

Upon activation by its ligands, EGFR undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. One of the key downstream pathways is the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. nih.govnih.gov The activation of this pathway is critical for promoting cell survival and proliferation and inhibiting apoptosis. nih.gov

Numerous studies have demonstrated that quinazoline derivatives can effectively inhibit EGFR, thereby modulating the PI3K/Akt signaling pathway. nih.govmdpi.com By blocking the tyrosine kinase activity of EGFR, these compounds prevent the downstream activation of PI3K and Akt. mdpi.com This inhibition leads to the suppression of pro-survival signals and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling. nih.gov While direct studies on this compound are limited, its structural similarity to known EGFR inhibitors suggests that it may also function as a modulator of the EGFR-PI3K signaling pathway. The chloro-substitution at the 8-position and the diamino-groups at the 2- and 4-positions of the quinazoline ring are structural features that could influence its binding affinity and inhibitory potential towards EGFR.

Molecular Interaction Profiling

The biological effects of a compound are determined by its interactions with specific molecular targets within the cell. The molecular interaction profile of this compound, inferred from studies on related quinazoline derivatives, suggests potential interactions with key biomolecules such as DNA and pathogenic proteins like amyloid-beta, as well as an ability to interfere with microbial biofilm formation.

DNA Binding Affinity Studies

Certain quinazoline derivatives have been investigated for their ability to interact with DNA, a mechanism that can contribute to their anticancer properties. nih.gov These interactions can occur through various modes, such as intercalation between base pairs or binding to the minor groove of the DNA helix. Such binding can disrupt DNA replication and transcription, ultimately leading to cell death.

Amyloid-Beta (Aβ) Aggregation Inhibition

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. mdpi.comnih.gov The formation of Aβ plaques is associated with neuronal toxicity and cognitive decline. mdpi.com Consequently, the inhibition of Aβ aggregation has emerged as a promising therapeutic strategy.

The quinazoline scaffold has been explored for its potential to develop agents that can inhibit Aβ aggregation. mdpi.comnih.gov A comprehensive review of the literature indicates that quinazoline derivatives can act as inhibitors of Aβ aggregation, among other neuroprotective effects. mdpi.comnih.gov Specifically, a study on isomeric 2,4-diaminoquinazolines demonstrated their potent anti-Aβ aggregation activity. nih.gov The study revealed that the inhibitory potential was sensitive to the placement of substituents at either the 2- or 4-position of the quinazoline amine template. nih.gov For instance, N4-(4-bromobenzyl)quinazoline-2,4-diamine was identified as a highly potent inhibitor of Aβ40 aggregation, while its N2-isomer showed superior inhibition of Aβ42 aggregation. nih.gov

These findings suggest that the 2,4-diamine substitution pattern, which is present in this compound, is a key structural feature for anti-amyloid activity. The 8-chloro substitution could further modulate this activity.

Table 1: Inhibition of Aβ Aggregation by Isomeric 2,4-Diaminoquinazoline Derivatives

CompoundAβ40 IC50 (µM)Aβ42 IC50 (µM)
N4-(4-bromobenzyl)quinazoline-2,4-diamine (3k)0.0814.8
N2-(4-bromobenzyl)quinazoline-2,4-diamine (4k)1.71.7
Curcumin (Reference)1.53.1

Data sourced from a study on isomeric 2,4-diaminoquinazolines. nih.gov

Anti-Biofilm Activity Potential

Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and the host immune system. Biofilms are a major cause of persistent and chronic infections. There is a growing need for novel agents that can effectively target and disrupt bacterial biofilms.

Research on N2,N4-disubstituted quinazoline-2,4-diamines has demonstrated their potential as anti-biofilm agents. These compounds have shown the ability to eradicate a significant percentage of cells within a biofilm at concentrations close to their minimum inhibitory concentrations (MICs). The anti-biofilm activity of these quinazoline derivatives highlights their potential for development as antibacterial agents against pathogens that are known to form biofilms. The specific compound this compound falls into this structural class and may therefore possess similar anti-biofilm capabilities.

Cellular and Subcellular Effects (Preclinical Models)

Preclinical studies using cellular and animal models are essential for evaluating the biological effects of a compound before it can be considered for further development. While specific preclinical data for this compound is limited, studies on related N2,N4-disubstituted quinazoline-2,4-diamines provide insights into its potential cellular and subcellular effects.

In a murine model of Acinetobacter baumannii infection, a lead N2,N4-disubstituted quinazoline-2,4-diamine (B158780) demonstrated significant in vivo efficacy. This suggests that compounds with this scaffold can exert their antibacterial effects in a whole-organism context, leading to improved survival rates.

Furthermore, the extensive research on quinazoline derivatives as anticancer agents provides a wealth of information on their cellular effects. mdpi.comnih.gov These compounds have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. mdpi.com The induction of apoptosis is a key mechanism for eliminating cancer cells, and it is often triggered by the inhibition of survival pathways like the EGFR-PI3K pathway. Cell cycle arrest prevents cancer cells from proliferating and can be a consequence of DNA damage or the inhibition of key cell cycle regulators. These cellular effects are hallmarks of effective anticancer agents and suggest that this compound, given its structural features, might exhibit similar activities in preclinical cancer models.

Induction of Apoptosis in Cancer Cell Lines

There is currently no available scientific data detailing the induction of apoptosis in cancer cell lines specifically by This compound .

Cell Cycle Perturbation Analysis

Specific studies analyzing the impact of This compound on the cell cycle of cancer cells have not been identified in the public domain.

Microtubule Dynamics Alteration

There is no available research data on the effects of This compound on microtubule dynamics.

Research Applications of 8 Chloroquinazoline 2,4 Diamine in Disease Models Preclinical Focus

Neurodegenerative Disease Research (e.g., Alzheimer's Disease)

While direct studies on 8-Chloroquinazoline-2,4-diamine in neurodegenerative disease models are not extensively documented in publicly available research, the broader class of quinazoline (B50416) derivatives has shown promise in targeting key pathological features of Alzheimer's disease.

Amyloid-Beta Aggregation Inhibition Studies

The aggregation of amyloid-beta (Aβ) peptides into senile plaques is a hallmark of Alzheimer's disease. nih.gov Research into related quinoline-based compounds has demonstrated their potential to inhibit this process. For instance, certain N-(4-((7-chloroquinolin-4-yl)oxy)-3-ethoxybenzyl)amine derivatives have been shown to inhibit Aβ self-aggregation and disaggregate existing fibrils. nih.gov Although not directly involving this compound, these findings suggest that the quinoline (B57606) and by extension, the quinazoline scaffold, can be a valuable starting point for the design of Aβ aggregation inhibitors. The presence of a chloro-substituent, as in the studied quinoline derivatives, indicates that halogenation could be a key feature for activity, a characteristic shared by this compound.

Cholinesterase Inhibition for Neuroprotection

Inhibiting cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132), is a current therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govwikipedia.orgnih.gov Several quinazoline derivatives have been investigated as cholinesterase inhibitors. While specific data on this compound is scarce, the general class of 2,4-diaminoquinazolines has been explored for this purpose. The core structure is recognized for its potential to interact with the active site of cholinesterase enzymes. Further research is required to determine if the 8-chloro substitution on the quinazoline ring enhances this inhibitory activity and provides a neuroprotective effect.

Oncology Research

The application of quinazoline derivatives in oncology is a well-established field, with several compounds approved as anticancer drugs that primarily act as kinase inhibitors. The 2,4-diaminoquinazoline scaffold, in particular, is a common feature in many potent kinase inhibitors.

Antitumor Mechanisms and Kinase Inhibitory Potency

A study on quinazoline analogues as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinase A (AURKA) highlighted the importance of substitutions on the quinazoline ring for inhibitory activity. oncotarget.com This further supports the potential significance of the 8-chloro substitution in modulating kinase binding and inhibition.

Antiproliferative Activity in Cellular Models

Numerous studies have demonstrated the antiproliferative activity of 2,4-diaminoquinazoline derivatives against a variety of cancer cell lines. While specific IC50 values for this compound against the cell lines HepG2, MGC-803, A549, MCF-7, HCT-116, and HFB4 are not explicitly reported in the reviewed literature, related compounds have shown significant activity.

For example, various novel 2-chloroquinazoline (B1345744) derivatives have been evaluated for their anti-proliferation activities against A549 and HepG2 cell lines, showing promising results. nih.gov Another study reported the cytotoxic effects of certain compounds on MCF-7, HepG2, and HCT-116 cancer cells. researchgate.net Furthermore, other research has detailed the antiproliferative activity of different compounds against HCT116, MCF-7, and A549 cells. researchgate.net The antiproliferative activity of phthalazine (B143731) derivatives, which share a similar bicyclic heterocyclic structure with quinazolines, has also been demonstrated against HepG2, HCT-116, and MCF-7 cell lines. nih.gov

Table 1: Antiproliferative Activity of Related Quinazoline Derivatives in Cancer Cell Lines

Compound ClassCell LineReported Activity (IC50)Reference
2-Chloroquinazoline DerivativesA549Varies by specific derivative nih.gov
2-Chloroquinazoline DerivativesHepG2Varies by specific derivative nih.gov
Phthalazine DerivativesHepG2Varies by specific derivative nih.gov
Phthalazine DerivativesHCT-116Varies by specific derivative nih.gov
Phthalazine DerivativesMCF-7Varies by specific derivative nih.gov
Various Heterocyclic CompoundsHCT-116Varies by specific derivative researchgate.net
Various Heterocyclic CompoundsMCF-7Varies by specific derivative researchgate.net
Various Heterocyclic CompoundsA549Varies by specific derivative researchgate.net
Various Heterocyclic CompoundsHepG2Varies by specific derivative researchgate.net
Various Heterocyclic CompoundsHCT-116Varies by specific derivative researchgate.net
Various Heterocyclic CompoundsMCF-7Varies by specific derivative researchgate.net

Note: This table presents a summary of findings for related compound classes, as specific data for this compound was not available in the searched literature.

Infectious Disease Research

The quinazoline scaffold has also been investigated for its potential in treating infectious diseases, with derivatives showing both antibacterial and antiviral activities.

Research has shown that N2,N4-disubstituted quinazoline-2,4-diamines are potent antibacterial agents, particularly against multidrug-resistant strains of Acinetobacter baumannii. nih.gov These compounds have been shown to be effective both in vitro and in vivo. The antibacterial activity is attributed to the inhibition of dihydrofolate reductase, a key enzyme in bacterial folate synthesis. A study on a series of N2,N4-disubstituted quinazoline-2,4-diamines demonstrated their efficacy against multidrug-resistant Staphylococcus aureus. nih.gov

In the realm of antiviral research, quinazolinone compounds, which are structurally related to quinazolines, have demonstrated potent activity against Zika and Dengue viruses. nih.gov Furthermore, a quinazoline derivative, 6-fluoro-quinazoline-2,4-diamine, was identified as a potent inhibitor of the Chikungunya virus. nih.gov This highlights the potential of the 2,4-diaminoquinazoline scaffold in developing broad-spectrum antiviral agents. While direct evidence for this compound is pending, the established antimicrobial profile of its structural analogs provides a strong rationale for its investigation in infectious disease models.

Antibacterial Activity

N2,N4-disubstituted quinazoline-2,4-diamines, a class of compounds to which this compound belongs, have been identified as potent antibacterial agents. These compounds often function by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in the bacterial folate biosynthesis pathway. nih.gov

Against Acinetobacter baumannii

Multidrug-resistant Acinetobacter baumannii poses a significant threat in healthcare settings. nih.gov Research has shown that N2,N4-disubstituted quinazoline-2,4-diamines are effective against these challenging strains. Specifically, derivatives with a halide or an alkyl substituent at the 6-position of the quinazoline ring exhibit strong antibacterial activity. nih.gov While direct data on the 8-chloro derivative is part of a broader class, the general efficacy of halogenated quinazoline-2,4-diamines underscores its potential.

Against Staphylococcus aureus

N2,N4-disubstituted quinazoline-2,4-diamines have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds exhibit bactericidal activity with limited toxicity to human cells. nih.gov Their mechanism of action is believed to be the inhibition of bacterial DHFR. nih.gov

Against Pseudomonas aeruginosa

While some quinoline-derived compounds have shown activity against Pseudomonas aeruginosa, the efficacy of N2,N4-disubstituted quinazoline-2,4-diamines against this pathogen is an area of ongoing investigation. nih.gov

Against Escherichia coli

The inhibitory effects of 5-substituted 2,4-diaminoquinazolines on the dihydrofolate reductase (DHFR) enzyme of Escherichia coli have been documented. nih.gov This suggests that the broader class of compounds, including this compound, may possess activity against this common Gram-negative bacterium.

Interactive Data Table: Antibacterial Activity of Related Quinazoline Derivatives

Compound ClassBacterial StrainKey Findings
N2,N4-disubstituted quinazoline-2,4-diaminesAcinetobacter baumannii (Multidrug-resistant)Strong antibacterial activity, particularly with halide or alkyl substituents at the 6-position. nih.gov
N2,N4-disubstituted quinazoline-2,4-diaminesStaphylococcus aureus (MRSA)Potent bactericidal activity with limited cytotoxicity. nih.gov
5-substituted 2,4-diaminoquinazolinesEscherichia coliInhibition of dihydrofolate reductase (DHFR) enzyme. nih.gov

Antifungal Efficacy Investigations

The potential of quinazoline derivatives extends to antifungal applications, with studies exploring their efficacy against various fungal pathogens.

Against Aspergillus flavus

While specific data on this compound against Aspergillus flavus is not detailed in the provided context, other quinoxaline (B1680401) derivatives have shown variable efficacy against this fungus. nih.gov For instance, 2-Chloro-3-hydrazinylquinoxaline demonstrated some effect against Aspergillus flavus. nih.gov

Against Candida albicans

Quinoxaline derivatives have been investigated for their activity against Candida albicans. nih.gov For example, 2-Chloro-3-hydrazinylquinoxaline has shown effectiveness against various Candida species, although its performance against C. albicans isolates was variable. nih.gov Another study highlighted that tannic acid exhibited strong in vitro antifungal activity against C. albicans. nih.gov

Antiparasitic Potency

Derivatives of 2,4-diaminoquinazoline have emerged as a promising class of compounds in the fight against several parasitic diseases.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the genus Leishmania. cdc.gov N2,N4-disubstituted quinazoline-2,4-diamines have been synthesized and evaluated for their activity against Leishmania donovani and Leishmania major. nih.gov These compounds have shown effective inhibition of the intracellular amastigote stage of the parasite, with some derivatives demonstrating efficacy in murine models of visceral leishmaniasis. nih.gov Notably, 2,4-diaminoquinazoline analogs have displayed remarkable activity against Leishmania major in human macrophages in vitro, with 50% effective doses in the picogram per milliliter range. nih.gov

Antimalarial Activity

Malaria, caused by Plasmodium parasites, remains a major global health concern. parahostdis.org The 2,4-diaminoquinazoline scaffold has been explored for its potential as an antimalarial agent. Studies have investigated these compounds against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, as well as in murine models using Plasmodium berghei. parahostdis.orgnih.gov

Antitrypanosomal Activity

Human African Trypanosomiasis, or sleeping sickness, is caused by the parasite Trypanosoma brucei brucei. nih.govmedchemexpress.com 2,4-Diaminoquinazoline derivatives have been identified as potential inhibitors of this parasite. researchgate.net Preliminary studies on related 2,4-diaminopyrimidines have shown rapid, concentration-dependent cidal activity against T. brucei in vitro and have demonstrated efficacy in murine models of the acute stage of the disease. researchgate.net The mechanism of action for some of these compounds is believed to involve the inhibition of dihydrofolate reductase. researchgate.net

Interactive Data Table: Antiparasitic Activity of Quinazoline Derivatives

ParasiteCompound ClassKey Findings
Leishmania donovani, Leishmania majorN2,N4-disubstituted quinazoline-2,4-diaminesEffective against intracellular amastigotes; some efficacy in murine models. nih.gov
Leishmania major2,4-Diaminoquinazoline analogsHighly potent in vitro against intramacrophage parasites. nih.gov
Plasmodium falciparum, Plasmodium berghei2,4-DiaminoquinazolinesInvestigated for activity against drug-sensitive and resistant strains. parahostdis.orgnih.gov
Trypanosoma brucei brucei2,4-DiaminoquinazolinesIdentified as potential inhibitors. researchgate.net
Trypanosoma brucei2,4-Diaminopyrimidines (related class)Rapid, cidal activity in vitro and efficacy in murine models. researchgate.net

Cardiovascular Research

Beyond antimicrobial and antiparasitic applications, the quinazoline chemical structure has also been investigated for its effects on the cardiovascular system.

Advanced Theoretical and Computational Chemistry in 8 Chloroquinazoline 2,4 Diamine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Chloroquinazoline-2,4-diamine, this would involve simulating its interaction with the binding site of a specific biological target, such as a protein kinase or a receptor.

Hypothetical Research Findings: A typical molecular docking study on this compound would aim to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the target protein. The results would be presented in terms of binding affinity scores (e.g., kcal/mol), which estimate the strength of the interaction. For instance, researchers would analyze how the 2,4-diamino groups and the 8-chloro substituent contribute to the binding and selectivity.

Hypothetical Data Table:

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bond Interactions
Protein Kinase X-8.5Met793, Leu718, Cys797Amino group at C2 with backbone of Met793
Receptor Y-7.2Asp855, Lys745, Phe856Amino group at C4 with side chain of Asp855

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. For this compound, an MD simulation would be performed after a promising docking pose is identified.

Hypothetical Research Findings: The simulation would reveal the stability of the binding pose, the flexibility of the ligand within the binding pocket, and the conformational changes in the protein upon ligand binding. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) would be calculated to assess the stability of the complex and the flexibility of individual residues, respectively. This analysis would help to validate the docking results and provide a more realistic view of the binding event at an atomic level.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic properties of a molecule. For this compound, DFT would be used to calculate properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

Hypothetical Research Findings: These calculations would help in understanding the reactivity of the molecule, its ability to participate in various types of interactions, and the influence of the chloro and amino substituents on the electronic structure of the quinazoline (B50416) core. This information is crucial for optimizing the lead compound's structure to improve its binding affinity and other pharmacological properties.

In Silico Prediction of Molecular Interactions and Druglikeness

Hypothetical Research Findings: Predictions would be made for properties such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area. These parameters are evaluated against established rules, such as Lipinski's Rule of Five, to assess the compound's potential to be an orally active drug.

Hypothetical Data Table:

PropertyPredicted ValueLipinski's Rule of Five Compliance
Molecular Weight208.64 g/molYes (<500)
logP1.8Yes (<5)
Hydrogen Bond Donors2Yes (<5)
Hydrogen Bond Acceptors4Yes (<10)

Structure-Based Drug Design Methodologies

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to guide the design of new and more potent inhibitors. If a crystal structure of a target protein in complex with a ligand similar to this compound were available, it would serve as a starting point.

Hypothetical Research Findings: By analyzing the binding mode of a parent compound, medicinal chemists could use SBDD principles to propose modifications to the this compound scaffold. For example, they might suggest replacing the chloro group at the 8-position with other substituents to explore additional interactions within a specific sub-pocket of the binding site, with the aim of enhancing potency and selectivity. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.

Future Perspectives and Emerging Avenues in 8 Chloroquinazoline 2,4 Diamine Research

Rational Design and Optimization of Multi-Targeting Agents

The rational design of drugs that can simultaneously interact with multiple biological targets is a key strategy in modern medicinal chemistry, aimed at enhancing therapeutic efficacy and overcoming resistance. The quinazoline-2,4-diamine (B158780) core is central to this effort. For instance, in the fight against antibiotic resistance, a rational design approach led to the development of novel antibacterial compounds, ULD1 and ULD2, which equipotently inhibit both bacterial DNA gyrase and topoisomerase IV. nih.gov This dual-target mechanism significantly lowers the probability of resistance evolution. nih.gov

This principle of systematic evaluation and optimization is also applied in other therapeutic areas. In anti-tuberculosis research, an extensive study of the 2,4-diaminoquinazoline class involved systematically modifying three different segments of a lead molecule to map the structure-activity relationships (SAR) that influence potency. nih.gov This detailed exploration identified the benzylic amine at the C-4 position and the piperidine (B6355638) at the C-2 position as crucial for activity. nih.gov Similarly, starting from a high-throughput screening hit, researchers optimized a series of 2,4-diaminoquinazoline derivatives to develop potent inhibitors of the dengue virus. nih.gov This optimization led to compound 4o , which exhibited high antiviral potency and an excellent pharmacokinetic profile. nih.gov

Further demonstrating the scaffold's adaptability, researchers have developed 2,4-diamino-8-quinazoline carboxamides as potent inhibitors of CD38, an enzyme involved in metabolic diseases. nih.gov By systematically exploring substituents on the quinazoline (B50416) ring, they identified analogs that were 10-100 times more potent than the initial lead compound. nih.gov

Research AreaLead Compound/SeriesTarget(s)Key Findings
Antibacterial ULD1 and ULD2 (2,4-diaminoquinazoline derivatives)DNA Gyrase & Topoisomerase IVBalanced, dual-targeting inhibition limits the development of bacterial resistance. nih.gov
Anti-tuberculosis N-(4-fluorobenzyl)-2-(piperidin-1-yl)quinazolin-4-aminePutative dioxygenase (Rv3161c)Systematic modification identified key structural determinants for potency; suggests a pro-drug mechanism. nih.gov
Antiviral (Dengue) 2,4-diaminoquinazoline derivative 4a DENV-2 RepliconOptimization led to compound 4o with nanomolar potency and a good pharmacokinetic profile. nih.gov
Metabolic Disease 2,4-Diamino-8-quinazoline carboxamidesCD38 EnzymeScaffold hopping and systematic exploration of substituents increased potency by up to 100-fold. nih.gov
Antiviral (SARS-CoV-2) 2-aminoquinazolin-4-(3H)-one derivativesSARS-CoV-2Optimization of a lead compound led to derivatives with potent inhibitory activity and improved pharmacokinetic properties. mdpi.com

Exploration of Novel Chemical Scaffolds and Hybrid Compounds

The 8-chloroquinazoline-2,4-diamine structure is not only optimized through minor substitutions but is also used as a foundational block for creating entirely new chemical scaffolds and hybrid molecules. This approach aims to combine the beneficial properties of the quinazoline core with those of other pharmacologically active moieties to access novel biological activities or to create multi-targeting agents.

One innovative strategy is "scaffold hopping," where the core structure is replaced with a chemically related one to improve properties like synthetic tractability. Researchers successfully employed this technique by transitioning from a 4-amino-8-quinoline carboxamide to a quinazoline scaffold to develop novel inhibitors for the enzyme CD38. nih.gov This shift enabled a more effective exploration of the structure-activity relationship. nih.gov

Another powerful approach is the creation of hybrid compounds. A novel series of 1,2,4-oxadiazole (B8745197)/quinazoline-4-one hybrids was recently designed and synthesized to act as multi-targeted anticancer agents. frontiersin.org This design combines the quinazoline-4-one structure with the 1,2,4-oxadiazole ring, aiming to simultaneously inhibit multiple kinases involved in cancer progression, such as EGFR and BRAFV600E, which is a strategy for overcoming drug resistance. frontiersin.org The quinazoline moiety itself is considered a privileged structure in medicinal chemistry due to its wide range of biological activities, making it an ideal starting point for such hybrid designs. umich.edu

Strategies for Overcoming Resistance Mechanisms (e.g., in Antimicrobial and Anticancer Contexts)

A significant advantage of developing agents based on the this compound scaffold is their potential to overcome drug resistance, a major challenge in both antimicrobial and anticancer therapies.

In Antimicrobial Contexts: The development of resistance to antibiotics is a critical global health threat. nih.gov One of the most effective strategies to combat this is the use of agents that inhibit multiple essential bacterial targets at once. nih.gov This approach is exemplified by quinazoline-based compounds ULD1 and ULD2, which inhibit two key enzymes in bacterial DNA replication. nih.gov For a bacterium to develop resistance, it would need to acquire specific mutations at both targets simultaneously, an exceedingly rare event. nih.gov

Furthermore, studies on N²,N⁴-disubstituted quinazoline-2,4-diamines against the multidrug-resistant pathogen Acinetobacter baumannii have shown a very limited capacity for resistance development. nih.gov Serial passage assays revealed only a 4-fold increase in the minimum inhibitory concentration (MIC) for these compounds, compared to 64-fold and 128-fold increases for the existing drugs trimethoprim (B1683648) and sulfamethoxazole, respectively. nih.gov In the case of tuberculosis, resistance to a 2,4-diaminoquinazoline compound was linked to mutations in the gene Rv3161c. nih.gov This gene is thought to encode an enzyme that activates the drug, suggesting the compound acts as a pro-drug. Understanding this mechanism is crucial for designing next-generation drugs that can bypass this resistance. nih.gov

In Anticancer Contexts: Similar strategies are employed to tackle resistance in cancer chemotherapy. One common resistance mechanism is the overexpression of drug efflux pumps like P-glycoprotein (P-gp), which actively remove anticancer drugs from the cell. Researchers have designed and synthesized quinazolinamine derivatives specifically to inhibit P-gp, thereby restoring the efficacy of co-administered chemotherapeutic agents. nih.gov Another approach involves targeting the fundamental signaling pathways that drive cancer growth and survival. The Wnt/β-catenin signaling pathway is often hyperactivated in cancers, contributing to progression and resistance. It has been shown that 2,4-diamino-quinazoline can act as a selective inhibitor of this pathway, suppressing tumor growth and metastasis in gastric cancer models. nih.gov

Integration of Cheminformatics and Machine Learning in Compound Discovery

The discovery of new drugs is increasingly driven by the synergy between chemistry, biology, and computer science. Cheminformatics and machine learning have become indispensable tools for navigating the vast chemical space of potential drug candidates and accelerating the development of new derivatives of scaffolds like this compound. nih.gov

The process begins by converting chemical structures into numerical representations, such as molecular descriptors (e.g., lipophilicity, polar surface area) or molecular fingerprints. mdpi.comyoutube.com These numerical inputs are then used to train machine learning models. nih.govnih.gov These models, which can range from regression analysis to complex deep neural networks, learn the mathematical relationship between a compound's structure and its biological activity or properties. mdpi.comfrontiersin.org This is known as creating a Quantitative Structure-Activity Relationship (QSAR) model. nih.govmdpi.com

These predictive models are integrated into the Design-Make-Test-Analyze (DMTA) cycle, a cornerstone of modern drug discovery. frontiersin.org Instead of synthesizing and testing thousands of compounds in the lab—a costly and time-consuming process—researchers can use well-trained machine learning models to predict the efficacy, toxicity, and pharmacokinetic properties of virtual compounds. nih.govfrontiersin.org This in silico screening allows scientists to prioritize the most promising derivatives of the this compound scaffold for synthesis and experimental testing, dramatically improving the efficiency and success rate of drug discovery campaigns. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Chloroquinazoline-2,4-diamine, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-amino-4-chlorobenzonitrile with guanidine derivatives under acidic or basic conditions. Yield optimization depends on temperature control (80–120°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. Purification via recrystallization or column chromatography is critical to isolate the product (≥95% purity) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify characteristic N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (600–800 cm⁻¹) .
  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) to assess purity (retention time ~8.2 min) .
  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.8–8.5 ppm) and NH₂ signals (δ 6.5–7.0 ppm) .

Q. What preliminary biological screening approaches are recommended for assessing its enzyme inhibitory potential?

  • Methodological Answer :

  • Kinase Assays : Use ATP-competitive inhibition assays (e.g., EGFR or CDK2 kinases) with fluorescence-based detection (IC₅₀ determination).
  • Microplate Reader : Measure absorbance at 450 nm for phosphatase-linked reactions .

Advanced Research Questions

Q. How can regioselectivity challenges in chlorination during synthesis be addressed?

  • Methodological Answer : Regioselective chlorination at the 8-position requires precise control of electrophilic substitution conditions. Use Lewis acids (e.g., FeCl₃) in dichloromethane at 0°C to minimize competing reactions. Monitor intermediates via TLC and compare with analogs like 4-Chloro-8-fluoroquinazoline .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Triangulation : Cross-validate results using orthogonal assays (e.g., cell viability vs. target-specific ELISA).
  • Dose-Response Curves : Ensure consistent molarity calculations and solvent controls (DMSO ≤0.1%).
  • Structural Confirmation : Verify compound identity via X-ray crystallography (e.g., C–Cl bond geometry) to rule out degradation .

Q. How to design structure-activity relationship (SAR) studies focusing on modifying the chlorophenyl group?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 8-position.
  • Cellular Permeability : Assess logP values (via shake-flask method) and correlate with cytotoxicity in MCF-7 or HeLa cells .

Q. What crystallization conditions ensure high-quality crystals for X-ray diffraction?

  • Methodological Answer : Use slow evaporation from a 1:1 mixture of ethanol/water at 4°C. Crystals suitable for X-ray analysis (R factor ≤0.05) require supersaturation control and seeding techniques. Compare with 8-(4-Chlorobenzylidene) analogs for packing symmetry .

Q. How to validate target engagement in cellular assays?

  • Methodological Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins via Western blot.
  • Click Chemistry : Incorporate alkyne-tagged probes to track compound localization in live cells .

Key Notes

  • Methodological Rigor : Emphasize data validation via triangulation (e.g., spectroscopic, biological, and crystallographic consistency) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.